molecular formula C14H12ClNO2 B180046 N-[4-(4-chlorophenoxy)phenyl]acetamide CAS No. 76543-08-3

N-[4-(4-chlorophenoxy)phenyl]acetamide

Cat. No.: B180046
CAS No.: 76543-08-3
M. Wt: 261.7 g/mol
InChI Key: IKIDTUGKQJZCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N-[4-(4-Chlorophenoxy)phenyl]acetamide (IUPAC name) is an acetamide derivative featuring a 4-chlorophenoxy group attached to the para position of the phenyl ring. Its molecular formula is C₁₄H₁₂ClNO₂ (molecular weight: 277.71 g/mol). This compound is also referred to as Cl-ARC in pharmacological studies . It has been investigated for its role in secondary metabolite discovery and as a chemical elicitor in bacterial screening .

Properties

CAS No.

76543-08-3

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H12ClNO2/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17)

InChI Key

IKIDTUGKQJZCFS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Other CAS No.

76543-08-3

Synonyms

Cl-ARC compound
N-(4-(4-chlorophenoxy)phenyl)acetamide

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Impact on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance metabolic stability and receptor binding in analgesics .
  • Bulky substituents (e.g., pyrrolidinylcarbonyl) improve lipophilicity, influencing blood-brain barrier penetration .

Paracetamol Derivatives : Chlorinated analogs like N-(3-chloro-4-hydroxyphenyl)acetamide emerge as photodegradants, raising concerns about drug stability .

Target Selectivity : Triazine-containing analogs (e.g., Compound G) demonstrate high specificity for sodium channels over other ion channels, reducing off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.